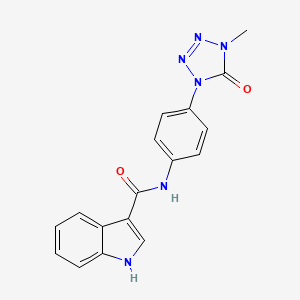

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2/c1-22-17(25)23(21-20-22)12-8-6-11(7-9-12)19-16(24)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPRZKYOYYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of hydrazine with a suitable nitrile under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring and indole moiety are key functional groups that can bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N-(1-(2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylacetamide: This compound shares structural similarities with the tetrazole ring and phenyl group.

Sulfentrazone: Another compound with a tetrazole ring, used as a herbicide.

Uniqueness: N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide stands out due to its combination of tetrazole and indole groups, which provides unique chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide in scientific research and its potential applications across various fields

Biologische Aktivität

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

Structural Overview

The compound features:

- Tetrazole Ring : Known for diverse biological activities, the tetrazole moiety enhances the compound's interaction with biological targets.

- Indole Structure : The indole ring is associated with various pharmacological properties, including anticancer and anti-inflammatory effects.

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Attachment to the Phenyl Group : The tetrazole ring is then linked to a phenyl group through a substitution reaction.

- Indole Carboxamide Formation : The indole moiety is synthesized separately and then coupled with the tetrazole-containing phenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds with indole structures have shown significant antiproliferative activity against various cancer cell lines. The following table summarizes findings related to similar compounds:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Indole Derivative A | 0.95 | A549 (Lung Cancer) | Apoptosis induction via caspase activation |

| Indole Derivative B | 1.50 | MCF7 (Breast Cancer) | Inhibition of CDK2 and EGFR pathways |

| N-(4-(4-methyl... | TBD | TBD | TBD |

The mechanism of action for N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide likely involves:

- Enzyme Modulation : Binding to specific enzymes or receptors, altering their activity.

- Apoptotic Pathways : Inducing apoptosis through pathways involving caspases and other apoptotic markers.

Case Studies

A notable study on related indole derivatives indicated that these compounds could effectively suppress tumor growth in vitro. For example:

- Study on Indole Derivative C : Showed IC50 values less than 10 µM against rapidly dividing A549 cells, indicating strong cytotoxicity.

Q & A

Q. Key Analytical Techniques :

- NMR Spectroscopy : To confirm substitution patterns (e.g., tetrazole proton absence at δ 8–10 ppm) and carboxamide linkage .

- X-ray Crystallography : Resolves conformational ambiguities, such as the planar geometry of the tetrazole ring and indole-carboxamide torsion angles .

- HPLC-MS : Validates purity (>95%) and molecular weight .

How can researchers optimize the yield of this compound during multi-step synthesis?

Basic

Yield optimization strategies include:

- Temperature Control : Refluxing intermediates in acetic acid at 110°C for precise reaction completion .

- Catalyst Use : Sodium acetate accelerates cyclization and reduces by-products in tetrazole formation .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound from unreacted indole or tetrazole precursors .

What strategies are effective in establishing structure-activity relationships (SAR) for this compound's biological targets?

Advanced

SAR studies require:

- Systematic Substituent Variation : Modifying the tetrazole’s methyl group or indole’s substituents to assess bioactivity changes (e.g., replacing methyl with cyclopropyl in ).

- Computational Docking : Tools like AutoDock Vina predict binding modes with enzymes (e.g., cyclooxygenase-2), highlighting critical interactions like hydrogen bonds between the carboxamide and catalytic residues .

- Bioactivity Assays : Parallel testing against isoforms (e.g., COX-1 vs. COX-2) identifies selectivity drivers .

How should researchers address contradictory bioactivity data across different assay systems?

Advanced

Contradictions arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies:

- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays .

- Solubility Checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in cell-based assays .

- Structural Analog Comparison : Compare activity of analogs (e.g., ’s benzimidazole derivatives) to isolate scaffold-specific effects.

What computational methods best predict the compound’s binding modes with enzymatic targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Assess stability of docked poses (e.g., 100 ns simulations in GROMACS to validate tetrazole-enzyme interactions) .

- QM/MM Hybrid Models : Evaluate electronic effects of the 5-oxo group on binding affinity .

- Free Energy Perturbation : Quantify substituent contributions (e.g., methyl vs. fluoro) to binding energy .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Basic

- pH Stability : The tetrazole ring hydrolyzes at pH < 3 or > 10; buffer solutions (pH 6–8) are optimal for storage .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .

How can researchers design derivatives with improved pharmacokinetic properties?

Q. Advanced

- Prodrug Strategies : Introduce ester groups at the carboxamide to enhance oral bioavailability .

- LogP Optimization : Replace the 4-methyltetrazole with polar groups (e.g., sulfonamide) to reduce hydrophobicity (clogP >3 in ).

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., indole C5 for CYP450 oxidation) .

Which spectroscopic methods are most reliable for confirming functional group integrity?

Q. Basic

- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and tetrazole C-N at ~1450 cm⁻¹ .

- ¹³C NMR : Indole C3 carbonyl at ~168 ppm and tetrazole C=O at ~175 ppm .

- HRMS : Exact mass confirmation (e.g., m/z 377.1284 for [M+H]⁺) .

What in vitro models are appropriate for validating the compound’s target engagement?

Q. Advanced

- Enzyme Inhibition Assays : COX-2 inhibition measured via fluorometric kits (e.g., Cayman Chemical) .

- Cell-Based Models : Human macrophage lines (THP-1) for anti-inflammatory activity screening .

- Counter-Screens : Test against off-targets (e.g., P450 enzymes) to rule out promiscuity .

How can researchers resolve unexpected by-products during synthesis?

Q. Advanced

- TLC Monitoring : Use silica plates (CH₂Cl₂/MeOH 9:1) to detect intermediates early .

- By-Product Isolation : Prep-HPLC separates regioisomers (e.g., N1 vs. N2 tetrazole substitution) .

- X-ray Analysis : Confirm stereochemical anomalies (e.g., ’s dihedral angle deviations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.